Carbovir

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carbovir is a new generation of antiviral drug that has been developed to combat a wide range of viral infections. It is a nucleoside analog that has been designed to mimic the natural nucleoside building blocks of DNA and RNA. This compound is a prodrug, which means that it is converted into an active drug form in the body. This active form, called this compound triphosphate, is able to inhibit the replication of virus particles by interfering with the production of viral DNA and RNA. This compound is currently being studied for its potential use in treating a variety of viral infections, including HIV, herpes, and hepatitis B and C.

Aplicaciones Científicas De Investigación

Agente antiviral para el tratamiento del VIH

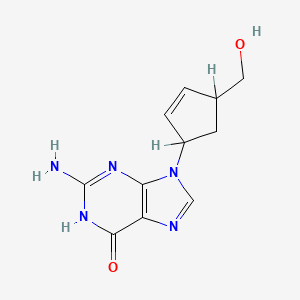

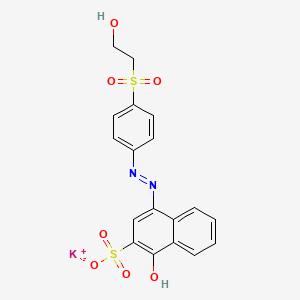

Carbovir es un análogo de nucleósido de guanina {svg_1} y se ha identificado como un potente inhibidor de la replicación del VIH-1 {svg_2}. Se utiliza en el tratamiento de la infección por VIH {svg_3} {svg_4}.

Tecnología ProTide

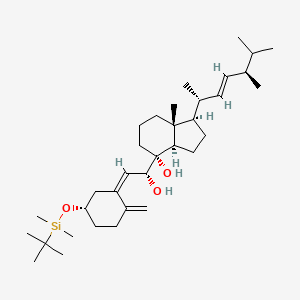

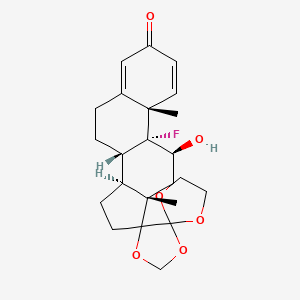

Se ha explorado la aplicación de la tecnología de pronucleótidos (ProTide) a this compound {svg_5} {svg_6}. Esta tecnología mejora la potencia antiviral de los fármacos {svg_7} {svg_8}.

Mejora de los niveles de this compound trifosfato

Se ha encontrado que la aplicación de la tecnología ProTide a this compound mejora los niveles de this compound trifosfato en las células {svg_9} {svg_10}. Esto podría aumentar potencialmente la eficacia del fármaco.

Potencia anti-VHB

La potencia anti-VHB (virus de la hepatitis B) de this compound se puede mejorar mediante la formación de ProTide {svg_11} {svg_12}. Esto lo convierte en un posible candidato para el tratamiento de la hepatitis B.

Análogos de fosforamidato

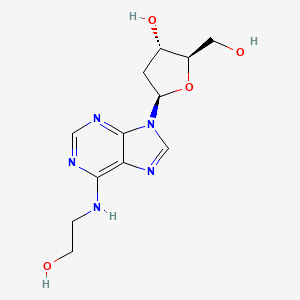

Se ha realizado investigación sobre la creación de análogos de fosforamidato de this compound {svg_13} {svg_14}. Estos análogos podrían potencialmente tener propiedades diferentes o mejoradas.

Disposición farmacocinética

Se ha evaluado la disposición farmacocinética de this compound en monos Cynomolgus {svg_15}. Esta investigación podría ayudar a comprender cómo se metaboliza y excreta el fármaco.

Mecanismo De Acción

Target of Action

Carbovir, also known as Abacavir, is a potent antiviral agent primarily used in the treatment of HIV . The primary target of this compound is the HIV-1 reverse transcriptase , an enzyme that plays a crucial role in the replication of the HIV virus .

Mode of Action

This compound is a synthetic carbocyclic nucleoside analogue . Once inside the cell, it is metabolized to its active form, This compound triphosphate (CBV-TP) . CBV-TP competes with the natural substrate, deoxyguanosine-5’-triphosphate (dGTP), for incorporation into the viral DNA . Once incorporated, it acts as a chain terminator, preventing the addition of further nucleotides and thus halting the replication of the viral DNA .

Biochemical Pathways

This compound’s active metabolite, CBV-TP, inhibits the reverse transcriptase enzyme, which is essential for the replication of the HIV virus . By blocking this enzyme, this compound disrupts the viral life cycle and prevents the virus from multiplying .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats . After administration, this compound is rapidly metabolized to CBV-TP, with a terminal elimination half-life of 21.4 minutes . The total body clearance was found to be 55.2 ml/min per kg, which is within the range of hepatic blood flow . The volume of distribution at steady state was 1,123 ml/kg . The oral bioavailability of this compound was found to be 0.101 .

Result of Action

The incorporation of this compound into the viral DNA results in the termination of the DNA chain, thereby inhibiting the replication of the HIV virus . This leads to a decrease in viral load and retards or prevents the damage to the immune system .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Carbovir interacts with various enzymes and proteins within the cell. It is primarily metabolized by cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes . The product of this metabolism, CBV-TP, inhibits the HIV reverse transcriptase, an enzyme crucial for the replication of HIV .

Cellular Effects

This compound has significant effects on cellular processes. It specifically inhibits the incorporation of nucleic acid precursors into DNA but does not affect the incorporation of radiolabeled precursors into RNA or protein . This suggests that the cytotoxicity of this compound is due to the inhibition of DNA synthesis .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its active metabolite, CBV-TP. This metabolite inhibits HIV reverse transcriptase, thereby preventing the replication of the virus . Additionally, this compound does not affect the metabolism of other antiretroviral drugs, such as AZT .

Temporal Effects in Laboratory Settings

The half-life of CBV-TP in cells is approximately 2.5 hours, similar to that of the 5’-triphosphate of zidovudine (AZT). Unlike the levels of the 5’-triphosphate of AZT, CBV-TP levels decline without evidence of a plateau . This suggests that the effects of this compound may change over time in laboratory settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized to CBV-TP by ADH and UGT enzymes . There is no evidence of the degradation of this compound by purine nucleoside phosphorylase .

Transport and Distribution

This compound is distributed to extravascular spaces, suggesting that it is transported within cells and tissues . The binding to plasma proteins is about 50% and is independent of the plasma this compound concentration .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Carbovir involves the conversion of 2,3-dideoxy-5-O-trityl-beta-D-ribofuranose to Carbovir through a series of chemical reactions.", "Starting Materials": [ "2,3-dideoxy-5-O-trityl-beta-D-ribofuranose", "Triethylamine", "Methanesulfonyl chloride", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate", "N,N-Dimethylformamide", "Sodium azide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: 2,3-dideoxy-5-O-trityl-beta-D-ribofuranose is reacted with triethylamine and methanesulfonyl chloride in N,N-dimethylformamide to form 2,3-dideoxy-5-O-trityl-beta-D-ribofuranosyl methanesulfonate.", "Step 2: Sodium azide is added to the reaction mixture from step 1 and the resulting mixture is stirred at room temperature for 24 hours to form 2,3-dideoxy-3-azido-5-O-trityl-beta-D-ribofuranosyl methanesulfonate.", "Step 3: The reaction mixture from step 2 is treated with hydrogen gas in the presence of palladium on carbon to form 2,3-dideoxy-3-amino-5-O-trityl-beta-D-ribofuranosyl methanesulfonate.", "Step 4: The reaction mixture from step 3 is treated with sodium bicarbonate and water to form 2,3-dideoxy-3-amino-5-O-trityl-beta-D-ribofuranose.", "Step 5: The reaction mixture from step 4 is treated with hydrochloric acid to remove the trityl protecting group and form 2,3-dideoxy-3-amino-beta-D-ribofuranose.", "Step 6: The reaction mixture from step 5 is treated with sodium hydride and ethyl acetate to form Carbovir." ] } | |

| 118353-05-2 | |

Fórmula molecular |

C11H13N5O2 |

Peso molecular |

247.25 g/mol |

Nombre IUPAC |

2-amino-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one |

InChI |

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m0/s1 |

Clave InChI |

XSSYCIGJYCVRRK-NKWVEPMBSA-N |

SMILES isomérico |

C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO |

SMILES |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |

SMILES canónico |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |

Sinónimos |

rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-6H-purin-6-one; (+/-)-Carbovir; cis-Carbovir; GR 90352X; NSC 614846; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1146887.png)

![N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3](/img/no-structure.png)

![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)